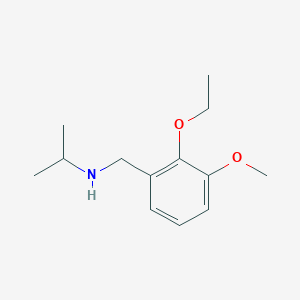
N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine, also known as Fisopam, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. In
Mécanisme D'action
The exact mechanism of action of N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine is not fully understood, but it is believed to act on the GABAergic system in the brain. N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine is thought to enhance the activity of GABA, an inhibitory neurotransmitter, which can lead to a reduction in anxiety, depression, and seizures.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine has been found to have a range of biochemical and physiological effects. In animal studies, N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine has been shown to reduce anxiety-like behavior, increase locomotor activity, and decrease depressive-like behavior. N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine has also been found to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine in lab experiments is that it has been shown to have low toxicity and few side effects in animal studies. Additionally, N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine. One area of interest is the potential use of N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine and to identify any potential side effects. Finally, the development of new and improved synthesis methods for N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine involves the reaction between 2-fluorobenzylamine and 3-isopropoxypropyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine as a white solid with a melting point of 66-67°C.
Applications De Recherche Scientifique
Research has shown that N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine has potential therapeutic effects for neurological disorders such as anxiety, depression, and epilepsy. N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine has been found to have anxiolytic and antidepressant properties in animal models, and it has also been shown to have anticonvulsant effects in mice. Additionally, N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine has been found to enhance the effects of certain antidepressant medications.
Propriétés
Nom du produit |
N-(2-fluorobenzyl)-N-(3-isopropoxypropyl)amine |
|---|---|
Formule moléculaire |
C13H20FNO |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
N-[(2-fluorophenyl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C13H20FNO/c1-11(2)16-9-5-8-15-10-12-6-3-4-7-13(12)14/h3-4,6-7,11,15H,5,8-10H2,1-2H3 |
Clé InChI |
QUUSSIFYVUBFDM-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNCC1=CC=CC=C1F |
SMILES canonique |
CC(C)OCCCNCC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)

![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)


![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)